3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2H-chromen-2-one involves multi-component reactions that allow for the construction of complex molecules. For instance, compounds have been synthesized through reactions involving components like 7-methoxynaphthalen-2-ol, substituted benzaldehydes, and malononitrile in an ethanolic piperidine solution under specific conditions, such as microwave irradiation, highlighting the efficiency and versatility of these methods in producing chromene derivatives with significant yield and specificity (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic techniques and X-ray diffraction analysis, establishing their composition and crystalline form. For example, the molecular structure of similar compounds has been elucidated through single crystal X-ray measurements, revealing details such as the crystal system, unit cell dimensions, and the molecule's geometric conformation (Sharma et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these compounds can yield various derivatives, exhibiting a range of biological activities. For instance, reactions with different electrophilic and nucleophilic reagents have led to the synthesis of novel derivatives, demonstrating the compound's versatility as a precursor for further chemical modifications (El-Agrody et al., 2002).
Physical Properties Analysis
The physical properties, including crystalline structure and solubility, play a crucial role in the compound's application in various scientific research areas. Studies have detailed these properties, establishing the foundation for understanding how these compounds interact in different environments and conditions (Kour et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for determining the compound's utility in research and application development. Research has shown that these compounds can participate in a wide range of chemical reactions, leading to products with potential antimicrobial, antifungal, and anticancer activities (Vosooghi et al., 2010).
Scientific Research Applications
Anti-proliferative Properties and DNA Binding
A study by Ahagh et al. (2019) investigated the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and their cytotoxic potencies on HT-29 cells. Among these compounds, 3-amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile showed potent cytotoxic activity through the induction of cell cycle arrest and apoptosis. The compound was found to interact with DNA through groove binding, highlighting its potential as a chemotherapeutic agent for colon cancer treatment (Ahagh et al., 2019).
Anticancer Activity
El-Agrody et al. (2020) synthesized a series of pyrano[3, 2-c]chromene derivatives with significant in vitro anticancer activity against several cancer cell lines, including breast, colon, and liver cancers. These compounds induced cell cycle arrest and apoptosis, indicating their potential as therapeutic agents in cancer treatment (El-Agrody et al., 2020).
Antimicrobial Activity
Okasha et al. (2022) synthesized and evaluated the antimicrobial efficacy of a chromene derivative, demonstrating favorable activities that paralleled those of reference antimicrobial agents. This suggests its potential utility in developing new antimicrobial agents (Okasha et al., 2022).
Photophysical and Antiviral Properties
Althagafi et al. (2018) reported the synthesis of fluorenones with enhanced photophysical properties and moderate activity against HIV-1. This highlights the compound's utility in creating antiviral agents with potential applications in treating viral infections (Althagafi et al., 2018).
Antibacterial and Antioxidant Activities
Abdelwahab and Fekry (2022) synthesized substituted chromene compounds displaying potential analgesic, anticonvulsant, antibacterial, and antioxidant activities. These findings underscore the compound's versatility in pharmaceutical applications (Abdelwahab & Fekry, 2022).
Estrogen Receptor Binding and Molecular Docking
Parveen et al. (2017) synthesized chromene and quinoline conjugates with significant cytotoxic activities against breast cancer cell lines and promising interactions with estrogen receptors, indicating their potential as anticancer agents (Parveen et al., 2017).
properties
IUPAC Name |
3-[3-(4-fluoroanilino)piperidine-1-carbonyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-15-7-9-16(10-8-15)23-17-5-3-11-24(13-17)20(25)18-12-14-4-1-2-6-19(14)27-21(18)26/h1-2,4,6-10,12,17,23H,3,5,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZXHLNKAXHETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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